molecular formula C18H17ClN4O2 B14101918 (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14101918
M. Wt: 356.8 g/mol
InChI Key: MYSBLFPUSSFXQY-UHFFFAOYSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

    Substitution Reactions:

    Formation of Urea Derivative: The final step involves the reaction of the quinazolinone derivative with an appropriate isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydroquinazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, such compounds may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 6-chloro-2-methylquinazolin-4(3H)-one share structural similarities.

    Urea Derivatives: Compounds such as N-phenyl-N’-isopropylurea and N-(3-chlorophenyl)-N’-methylurea are structurally related.

Uniqueness

The uniqueness of (E)-1-(3-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea lies in its specific substitution pattern and the presence of both quinazolinone and urea functionalities. This combination may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-8-3-4-9-15(14)21-18(23)25)22-17(24)20-13-7-5-6-12(19)10-13/h3-11H,1-2H3,(H2,20,22,24)

InChI Key

MYSBLFPUSSFXQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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